molecular formula C8H10N2OS B11774790 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone

1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No.: B11774790
M. Wt: 182.25 g/mol
InChI Key: KTRNQLBSDFRFMQ-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone is an organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyrimidine ring, along with an ethanone group. It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its ring(s).

Preparation Methods

The synthesis of 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthio-4,5-dichloropyrimidine with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylthio group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar compounds to 1-(5-Methyl-2-(methylthio)pyrimidin-4-yl)ethanone include:

  • 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
  • 4-Chloro-2-(methylthio)pyrimidin-5-ylmethanol
  • Thiazolo[4,5-d]pyrimidin-7(6H)-ones

These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific arrangement of the methyl and methylthio groups on the pyrimidine ring, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(5-methyl-2-methylsulfanylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C8H10N2OS/c1-5-4-9-8(12-3)10-7(5)6(2)11/h4H,1-3H3

InChI Key

KTRNQLBSDFRFMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)C)SC

Origin of Product

United States

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